Product packaging for Bunolol(Cat. No.:CAS No. 27591-01-1)

Bunolol

Cat. No.: B1668053
CAS No.: 27591-01-1
M. Wt: 291.4 g/mol
InChI Key: IXHBTMCLRNMKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bunolol is a synthetic, nonselective beta-adrenergic receptor (β-AR) antagonist approved for clinical use and applied in biomedical research . As a racemic mixture, its biological activity is primarily attributed to the L-enantiomer, Levothis compound, which possesses significantly greater pharmacological potency . Researchers utilize this compound primarily as an ocular hypotensive agent to investigate mechanisms for lowering intraocular pressure (IOP) in models of ocular hypertension and open-angle glaucoma . Its core mechanism of action involves the blockade of β1- and β2-adrenergic receptors in the ciliary body, which reduces the production of aqueous humor, likely by inhibiting catecholamine-stimulated increases in cyclic AMP (cyclic adenosine monophosphate) . This makes it a valuable tool for studying adrenergic signaling pathways in the eye. This compound is metabolized in ocular tissues to dihydrolevothis compound, an equally active metabolite, contributing to its sustained effect . Beyond its primary ophthalmic research applications, its potent and non-selective beta-blocking properties make it a relevant compound for cardiovascular and autonomic nervous system studies . The compound has a molecular formula of C17H25NO3 and a molecular weight of 291.39 g·mol⁻¹ . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25NO3 B1668053 Bunolol CAS No. 27591-01-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHBTMCLRNMKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022702
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27591-01-1
Record name (±)-Bunolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27591-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bunolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027591011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bunolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUNOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71QSY2UT3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Bunolol

β-Adrenergic Receptor Binding and Selectivity Profile

The interaction of bunolol with adrenergic receptors is characterized by its non-selective nature and competitive antagonism.

Non-selective Antagonism of β1 and β2 Receptors

This compound is classified as a non-selective β-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors without a significant preference for either subtype. mdpi.comdrugs.combpac.org.nz Beta-adrenergic receptors are found in various tissues; β1-receptors are predominantly located in the heart, while β2-receptors are found in the smooth muscles of the bronchi and blood vessels, as well as in the ciliary body of the eye. bpac.org.nznih.govwikipedia.org

The active enantiomer, levothis compound (B1674948), is a potent non-cardioselective beta-blocker. drugbank.com Studies using radioligand binding assays have demonstrated this non-selectivity. For instance, levothis compound displaces ligands from β-adrenoceptors in a manner that is indicative of non-selective binding. drugbank.com This contrasts with cardioselective beta-blockers, which show a higher affinity for β1-receptors over β2-receptors. bpac.org.nz The non-selective action of this compound is fundamental to its effects in different parts of the body. drugs.com

Competitive Inhibition of Endogenous Catecholamine Stimulation

Beta-blockers like this compound function as competitive antagonists. wikipedia.orgnih.gov They reversibly bind to β-adrenergic receptors, thereby preventing endogenous catecholamines, such as epinephrine (B1671497) (adrenaline) and norepinephrine (B1679862) (noradrenaline), from binding to and activating these receptors. wikipedia.orgnih.gov This action effectively weakens the effects of stress hormones and the sympathetic nervous system's "fight-or-flight" response. wikipedia.org By occupying the receptor sites, this compound competitively opposes the stimulating effects of these natural chemical messengers. nih.govnih.gov

Intracellular Signaling Modulation

The blockade of β-adrenergic receptors by this compound initiates a cascade of intracellular events, primarily involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP).

Blockade of Cyclic Adenosine Monophosphate (cAMP) Concentration Increases within Ciliary Processes

The ciliary processes of the eye contain a high density of β2-adrenergic receptors. nih.gov Stimulation of these receptors by catecholamines normally activates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov By blocking these β2-receptors, this compound prevents this activation cascade, leading to reduced production of cAMP within the ciliary epithelial cells. While some research suggests that certain beta-blockers like timolol (B1209231) may also have cAMP-independent actions, the primary mechanism for reducing aqueous humor secretion is attributed to the reduction in cAMP levels. nih.gov

Downstream Cellular and Tissue Responses

The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). nih.govnih.gov This alteration in PKA activity is a key downstream effect that influences various cellular functions. In the ciliary epithelium, these changes are thought to modulate ion transport processes, which are crucial for the secretion of aqueous humor. nih.gov For example, studies with similar beta-blockers have shown effects on potassium (K+) and chloride (Cl-) transport. nih.gov In other tissues, the inhibition of PKA signaling can affect processes like cell proliferation and apoptosis. nih.gov

Absence of Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Effects

This compound is distinguished from some other beta-blockers by its lack of certain secondary properties.

This compound is characterized as a beta-blocker that does not possess intrinsic sympathomimetic activity (ISA). mdpi.com Agents with ISA are partial agonists; they not only block the effects of potent catecholamines but can also weakly stimulate the β-receptors themselves. nih.govtaylorandfrancis.com This partial stimulation is absent with this compound.

Furthermore, this compound has a mild local anesthetic effect. mdpi.com This property is sometimes referred to as membrane-stabilizing activity (MSA) or a "quinidine-like" effect, which involves the blockade of sodium channels. wikipedia.orgmcgill.cayoutube.com However, for most beta-blockers, significant MSA is typically observed only at concentrations much higher than those used clinically and is not considered a relevant part of its primary therapeutic action. wikipedia.org

Data Tables

Table 1: Receptor Binding Profile of this compound

Receptor SubtypeActionSelectivity
β1-Adrenergic AntagonistNon-selective
β2-Adrenergic AntagonistNon-selective

Stereoselective Pharmacological Activity of Levothis compound

The pharmacological activity of this compound is characterized by significant stereoselectivity, a phenomenon where the three-dimensional arrangement of atoms in a molecule dictates its biological effects. This compound exists as two stereoisomers, or enantiomers: the levorotatory form, levothis compound (the (S)-isomer), and the dextrorotatory form, dextrothis compound.

In pharmacology, the more potent enantiomer is termed the eutomer, while the less active one is the distomer. For this compound, levothis compound is the eutomer, as it is responsible for the vast majority of the desired therapeutic activity. mdpi.comresearchgate.net In clinical practice, only the pure (S)-enantiomer, levothis compound, is used. mdpi.com

The primary distinction lies in their beta-adrenergic receptor blocking activity. Research has consistently shown that levothis compound is substantially more potent than its dextro-isomer. wikipedia.org Specifically, levothis compound is reported to be over 60 times more potent than dextrothis compound in its beta-blocking capabilities. wikipedia.orgdrugs.comhres.cafda.gov This marked difference underscores the high degree of stereoselectivity at the beta-adrenoceptor binding site.

Interestingly, this stereoselectivity does not extend to all of the compound's pharmacological effects. Both levothis compound and dextrothis compound are considered equipotent in their potential for direct myocardial depression. drugs.comhres.cafda.gov This indicates that the mechanism for myocardial depression is distinct from that of beta-blockade and is not dependent on the specific stereochemical configuration of the molecule.

Levothis compound is generally classified as a non-cardioselective beta-adrenoceptor antagonist, indicating it is roughly equipotent in blocking both beta-1 and beta-2 receptors. wikipedia.orgdrugs.comfda.gov The therapeutic effect of lowering intraocular pressure (IOP) is primarily achieved by blocking beta-2 receptors in the ciliary body of the eye, which leads to a reduction in the production of aqueous humor. wikipedia.orgdrugbank.comdrugs.commedscape.com Upon administration, levothis compound is metabolized to dihydrolevothis compound, a metabolite that is equally active in its pharmacological effects. wikipedia.orgdrugs.com

While often described as non-selective, specific binding studies provide a more detailed view of its receptor affinity. One study using guinea pig heart (predominantly beta-1) and lung (predominantly beta-2) tissues determined the binding affinities (IC50) of levothis compound and other beta-blockers. The findings from this research are detailed in the table below.

Table 1: Comparative Beta-Adrenoceptor Binding Affinities This table displays the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit 50% of a specific biological response or binding. A lower IC50 value indicates a higher binding affinity. The data is derived from a study on guinea pig tissues. nih.gov

CompoundTissuePredominant ReceptorIC50 (nM)Receptor Selectivity
Levothis compound HeartBeta-142 ± 15140-fold for Beta-2 nih.gov
LungBeta-20.3 ± 0.2
(l)-Timolol HeartBeta-13.1Non-selective nih.gov
LungBeta-22.9 ± 1.5

Data sourced from a study by Sharif N.A., et al. (2001), conducted on guinea pig heart and lung homogenates. nih.gov

The data from this study indicates that levothis compound has a very high affinity for beta-2 adrenoceptors, with an IC50 value of 0.3 nM, and demonstrates a 140-fold selectivity for beta-2 receptors over beta-1 receptors. nih.gov This is in contrast to (l)-timolol, which showed nearly identical affinities for both receptor subtypes, confirming its non-selective profile. nih.gov

The clinical consequence of levothis compound's potent beta-blockade is a significant reduction in intraocular pressure (IOP). This makes it effective for managing conditions such as open-angle glaucoma and ocular hypertension. drugbank.comnih.gov The reduction in IOP is a direct result of decreased aqueous humor production. drugs.comdrugs.com Clinical studies have quantified this effect, as summarized in the following table.

Table 2: Documented Efficacy of Levothis compound in Intraocular Pressure (IOP) Reduction This table presents findings from various clinical studies on the effectiveness of levothis compound in lowering IOP.

Study DescriptionMean IOP Reduction from BaselinePercentage of Patients with Controlled IOPReference
General clinical use25–40%Not specified drugbank.comdrugs.com
Controlled studies (approx. 2 years)7.0 mm Hg to 8.0 mm HgApprox. 80% drugs.comfda.gov
Three-month clinical study7.0 mm Hg72% drugs.com

Pharmacodynamics of Bunolol in Biological Systems

Ocular Hemodynamics and Intraocular Pressure Regulation

Bunolol's primary therapeutic effect in ophthalmology stems from its ability to lower intraocular pressure (IOP). This is achieved through its influence on aqueous humor dynamics, the fluid that fills the eye's anterior chamber. rxlist.com The mechanisms involve both the production and, potentially, the outflow of this fluid, as well as effects on the eye's vascular system.

The principal mechanism by which this compound lowers IOP is by suppressing the rate of aqueous humor formation. rxlist.comnih.gov The ciliary body, specifically the ciliary epithelium, is responsible for producing aqueous humor through a process involving active transport of ions and water. clinicalpub.comocl-online.deutah.edu This process is mediated in part by beta-adrenergic receptors (both β1 and β2 types) located on the ciliary epithelial cells. rxlist.comclinicalpub.com

By acting as an antagonist at these beta-receptors, this compound blocks the normal stimulating effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). rxlist.comwikipedia.org This inhibition of beta-adrenergic stimulation leads to a decrease in the active secretion of aqueous humor, thereby reducing the inflow of fluid into the eye and lowering IOP. rxlist.comnih.gov

Research has quantified this effect. A double-masked study in patients with ocular hypertension demonstrated that levothis compound (B1674948) primarily lowers IOP by decreasing aqueous humor production. nih.gov

Table 1: Effect of Levothis compound on Aqueous Humor Dynamics
ParameterChange in Levothis compound-Treated EyesSource
Aqueous Flow~29% decrease nih.gov
Intraocular Pressure (IOP)36% decrease nih.gov

The effect of this compound on aqueous humor outflow is less definitive, with some studies suggesting a potential for enhancement while others show little to no effect. Aqueous humor drains from the eye through two primary routes: the conventional (trabecular) pathway and the unconventional (uveoscleral) pathway. aao.orgnih.gov The trabecular meshwork is a key tissue in the conventional outflow pathway. wikipedia.org

One double-blind, cross-over study involving patients with open-angle glaucoma reported a statistically significant increase in outflow facility (a measure of the ease of aqueous drainage through the trabecular meshwork) after treatment with 0.5% levothis compound. nih.gov In contrast, the same study noted little change in outflow facility with timolol (B1209231), another beta-blocker. nih.gov In vitro studies on bovine trabecular meshwork cells found that levothis compound induced a rounded appearance in the cells and retarded their phagocytic activity. nih.gov

However, other research has produced conflicting results. An acute study in patients with ocular hypertension found that total outflow facility measurements were similar in eyes treated with levothis compound and those treated with a placebo. nih.gov This suggests that, at least in the short term, this compound may not significantly alter aqueous outflow. nih.gov

Table 2: Research Findings on Levothis compound's Effect on Aqueous Outflow Facility
Study PopulationFindingSource
Open-Angle Glaucoma Patients (1-year study)Statistically significant increase in outflow facility nih.gov
Ocular Hypertensive Patients (acute study)Outflow facility similar to placebo-treated eyes nih.gov

Ocular perfusion pressure (OPP), defined as the difference between arterial blood pressure and intraocular pressure, is a critical factor in maintaining blood supply to the optic nerve. nih.govaao.org Research has investigated the influence of this compound on various aspects of ocular blood flow, with some studies indicating a beneficial effect on circulation in the optic nerve head and retina. nih.govnih.gov

In a study with normal volunteers, a single administration of levothis compound was found to significantly increase blood flow in the optic nerve head of treated eyes and in the retinal capillaries of both treated and placebo-controlled eyes. nih.gov Another study in healthy subjects reported that levothis compound, along with other beta-blockers, increased blood velocities in retinal and epipapillary capillaries. nih.gov This was accompanied by a significant decrease in arteriovenous passage time, suggesting improved retinal perfusion. nih.gov Furthermore, research on pulsatile ocular blood flow (POBF) showed an increase after levothis compound administration, although this finding was not consistently statistically significant. nih.gov

Table 3: Effects of Levothis compound on Ocular Circulation Parameters
ParameterObserved EffectStudy PopulationSource
Optic Nerve Head Blood FlowSignificant increaseNormal volunteers nih.gov
Retinal Capillary Blood FlowSignificant increaseNormal volunteers nih.gov
Macular & Epipapillary Blood VelocitySignificant increaseHealthy subjects nih.gov
Pulsatile Ocular Blood Flow (POBF)Increase (11% at week 0, 22% at week 1)Ocular hypertensive patients nih.gov

Systemic Cardiovascular Effects

When administered topically to the eye, this compound can be absorbed into the systemic circulation and exert effects on the cardiovascular system. nih.gov These effects are a direct consequence of its beta-adrenergic blocking properties on the heart and blood vessels. mayoclinic.orgcvpharmacology.com

This compound's antagonism of beta-1 adrenergic receptors in the heart leads to a reduction in heart rate (bradycardia). wikipedia.orgcvpharmacology.com This effect has been consistently documented in various studies. By blocking the sympathetic stimulation of the heart, beta-blockers decrease heart rate, the force of contraction, and the speed of electrical conduction. cvpharmacology.com

Table 4: Reported Effects of Levothis compound on Heart Rate
Study ContextFindingSource
Glaucoma clinic patientsUsers of topical β-blockers had significantly lower resting pulse rates nih.gov
Healthy subjects (vs. placebo)Mean resting heart rate was significantly lower nih.gov
Healthy subjects (vs. betaxolol (B1666914), timolol)Only levothis compound significantly lowered heart rate nih.gov
Hypertensive patients (systemic l-bunolol)Pulse rate was consistently reduced nih.gov

Beta-blockers lower systemic blood pressure primarily by reducing cardiac output. cvpharmacology.com They can also contribute to the widening of veins and arteries, which improves blood flow. mayoclinic.org The effect of this compound on systemic blood pressure can vary depending on the context of its use and the patient's baseline blood pressure.

In a study involving hospitalized hypertensive patients, systemic administration of l-bunolol resulted in a significant decrease in blood pressure, often to normal levels. nih.gov However, the systemic effects of topically applied levothis compound in individuals with normal blood pressure appear to be less pronounced. A study on healthy, normotensive subjects found no significant differences in mean arterial pressure during treatment with levothis compound eyedrops compared to a placebo. nih.gov Similarly, another acute study in healthy subjects found no significant effect on blood pressure after instillation of levothis compound. nih.gov This suggests that while this compound has a clear antihypertensive action, its effect on blood pressure following topical ocular use in individuals without hypertension may not be clinically significant. nih.govnih.gov

Renin-Aldosterone System Suppression Studies

This compound, a non-selective beta-adrenergic blocker, has been shown to exert a notable suppressive effect on the renin-angiotensin-aldosterone system (RAAS). This system plays a crucial role in regulating blood pressure and fluid balance.

Research involving hospitalized hypertensive patients demonstrated that l-bunolol administration leads to a marked suppression of plasma renin levels. nih.gov This reduction in renin activity is a primary mechanism of action for beta-blockers in the context of hypertension management. The suppression of renin often precedes the observed decrease in blood pressure. nih.gov

Furthermore, studies have recorded a significant decrease in aldosterone (B195564) excretion in urine following treatment with l-bunolol. nih.gov This reduction in aldosterone, a mineralocorticoid hormone that promotes sodium and water retention, generally parallels the suppression of renin. nih.gov The interconnectedness of this system means that by inhibiting renin release, this compound consequently dampens the entire downstream cascade, including aldosterone secretion. nih.govopenstax.orgyoutube.com

A clinical trial evaluating l-bunolol in hypertensive patients categorized by their baseline renin levels (high, normal, and low) observed a consistent and marked suppression of plasma renin in nearly all participants. nih.gov While the study noted a significant decrease in blood pressure in most patients, the sample size was too small to establish a direct correlation between the magnitude of blood pressure response and the changes in renin levels. nih.gov

Table 1: Effects of L-Bunolol on the Renin-Aldosterone System in Hypertensive Patients

Parameter Observation Citation
Plasma Renin Levels Markedly suppressed nih.gov
Aldosterone Excretion Significant induced decrease, paralleling renin suppression nih.gov

| Onset of Action | Renin suppression preceded the fall in blood pressure | nih.gov |

Pulmonary Systemic Responses

As a non-selective beta-blocker, this compound has the potential to affect the pulmonary system by blocking beta-2 adrenergic receptors located in the smooth muscle of the airways. nih.govmedicalnewstoday.com

Bronchoconstrictive Potential in Susceptible Populations

The blockade of beta-2 receptors in the lungs is a primary concern for individuals with pre-existing respiratory conditions such as asthma. medicalnewstoday.comhealthline.com These receptors mediate bronchodilation, and their inhibition can lead to a narrowing of the airways, known as bronchoconstriction. medicalnewstoday.comdundee.ac.uk

For people with asthma, this action can interfere with the body's natural ability to dilate the airways in response to triggers, potentially worsening symptoms like wheezing, shortness of breath, and coughing. medicalnewstoday.comhealthline.com Studies on other non-selective beta-blockers, such as propranolol (B1214883) and pindolol (B1678383), have demonstrated this effect clearly. In patients with unstable asthma, pindolol induced chest tightness and significant bronchoconstriction. nih.gov Similarly, propranolol has been shown to cause a significant bronchoconstrictive effect in both large and small airways in asthmatic subjects. nih.gov

This potential for bronchoconstriction makes non-selective beta-blockers a risk for individuals with asthma or other reactive airway diseases. medicalnewstoday.comhealthline.com The effect is a direct consequence of the drug's pharmacology, specifically its antagonism of beta-2 adrenergic receptors within the airway muscles. nih.gov

Increased Airway Resistance

A direct consequence of bronchoconstriction is an increase in airway resistance. derangedphysiology.com Airway resistance is a measure of the opposition to airflow through the respiratory passages. researchgate.net When the airways narrow, the resistance to airflow increases, making it more difficult to breathe. medicalnewstoday.com

Studies on non-selective beta-blockers have confirmed their capacity to increase airway resistance, particularly in susceptible individuals. Research on pindolol in patients with unstable asthma revealed a marked decrease in specific airway conductance, which is a measure inversely related to airway resistance. nih.gov This indicates a significant increase in the work required for breathing. Propranolol has also been shown to have minor effects on airway resistance in normal subjects, but more pronounced effects in those with asthma. nih.govnih.gov The increase in airway obstruction is a key safety concern, and in some cases, it may not be reversible by standard beta-sympathomimetic aerosols used in rescue inhalers. nih.gov

Table 2: Documented Pulmonary Effects of Non-Selective Beta-Blockers in Susceptible Individuals

Effect Specific Finding Compound Studied Citation
Bronchoconstriction Induced chest tightness and marked bronchoconstriction in patients with unstable asthma. Pindolol nih.gov
Increased Airway Resistance Caused a marked decrease in specific airway conductance (indicating increased resistance). Pindolol nih.gov

| Effect on Airways | Significant bronchoconstrictive effect noted in both large and small airways in asthmatics. | Propranolol | nih.gov |

Pharmacokinetic Profile and Biotransformation of Bunolol

Absorption and Distribution Kinetics

The movement of Bunolol into and throughout the body is governed by its physicochemical properties, which influence its ability to cross biological membranes and bind to tissues and plasma proteins.

Following topical administration to the eye, this compound hydrochloride is rapidly absorbed and distributed in ocular tissues. Research in rabbits has shown that after a topical dose, this compound and its primary metabolite, dihydrothis compound, are found in the cornea, aqueous humor, and iris-ciliary body, with concentrations reaching the micromolar range. The formation of its equipotent metabolite, dihydrothis compound, is thought to occur deeper within the corneal epithelium. This conversion process is pH-dependent and saturable, meaning that the enzymatic system responsible for the transformation can be overwhelmed at high drug concentrations. After reaching distribution equilibrium, dihydrothis compound becomes the predominant drug-related species in the cornea, aqueous humor, and iris-ciliary body. Studies indicate that the half-life of this compound in the aqueous humor of rabbits is approximately 1.26 hours.

Despite its localized application to the eye, this compound can be absorbed into the systemic circulation. The primary route for this systemic absorption is through the nasolacrimal drainage system, where the drug can be absorbed by the highly vascularized nasal mucosa, bypassing first-pass metabolism in the liver. Studies in pigmented rabbits have shown that for moderately lipophilic beta-blockers like levothis compound (B1674948) (the active S-enantiomer of this compound), the systemic bioavailability can range from 55% to 74% via this nasal pathway.

In human volunteers, plasma levels of levothis compound are detectable within one hour of topical instillation. After a single application of a 0.5% solution to both eyes, mean plasma levels have been observed to range from 0.1 to 0.3 ng/ml. These levels are comparable even after a week of twice-daily administration, suggesting no significant drug accumulation. Occluding the nasolacrimal duct for a short period after instillation has been shown to reduce the extent of systemic absorption of levothis compound.

The volume of distribution (Vd) is a theoretical volume that describes the extent to which a drug distributes throughout the body's tissues rather than remaining in the plasma. A higher Vd indicates greater distribution into tissues. For this compound, the volume of distribution has been reported as 5.5 L/kg, suggesting significant distribution into extravascular tissues.

Plasma protein binding is another critical factor, as only the unbound or "free" fraction of a drug is pharmacologically active and available for distribution and elimination. Specific data on the plasma protein binding percentage for this compound is not consistently available in published literature. However, as a basic (cationic) drug, it would be expected to bind to plasma proteins such as albumin and alpha-1 acid glycoprotein. The extent of this binding influences the drug's free concentration, half-life, and potential for interactions.

Pharmacokinetic ParameterReported ValueSignificance
Volume of Distribution (Vd) 5.5 L/kgIndicates extensive distribution of the drug into body tissues outside of the plasma.
Plasma Protein Binding Data not availableThe unbound fraction, which is pharmacologically active, is undetermined. Binding would affect distribution and half-life.

Hepatic and Ocular Metabolism Pathways

This compound undergoes extensive biotransformation in both the liver and ocular tissues. These metabolic processes are crucial for its clearance from the body and also contribute to its pharmacological activity through the formation of active metabolites.

The metabolism of this compound proceeds through several pathways, primarily involving Phase I reactions such as oxidation and reduction. The most significant biotransformation is the reduction of the ketone group on the tetralone ring of this compound to a hydroxyl group, forming the active metabolite dihydrothis compound. This is a reductive process catalyzed by ketone reductase enzymes present in ocular tissues, particularly the cornea, as well as in the liver.

In addition to reduction, oxidative pathways also play a role. While this compound's metabolism is not extensively reliant on the cytochrome P450 (CYP) enzyme system, these pathways contribute to the formation of various other metabolites. Research has highlighted the importance of non-CYP pathways in the biotransformation of levothis compound in both ocular and hepatic tissues.

The primary and most significant metabolite of this compound is dihydrothis compound (also known as dihydrolevothis compound or DHLB). This metabolite is equipotent to the parent drug in its beta-adrenergic blocking activity and has a similar systemic half-life. Following oral administration in humans, peak plasma levels of both this compound and dihydrothis compound are observed at approximately 1 hour.

Beyond dihydrothis compound, further metabolism and conjugation (Phase II reactions) lead to a variety of other metabolites. Studies have identified this compound glucuronide and this compound sulfate in human plasma. In-depth in vitro studies using ocular and liver fractions from rats, rabbits, and humans have characterized a total of sixteen different metabolites of levothis compound. Notably, eleven of these had not been previously reported in the literature. Among these novel findings was the identification of a direct acetyl conjugate of levothis compound and six previously undocumented human ocular metabolites.

Compound NameClassificationNotes
This compound Parent DrugNon-selective beta-adrenergic antagonist.
Dihydrothis compound (DHLB) Major Active MetaboliteFormed by reductive biotransformation. Equipotent to this compound.
This compound Glucuronide Phase II MetaboliteConjugated metabolite identified in human plasma.
This compound Sulfate Phase II MetaboliteConjugated metabolite identified in human plasma.
Dihydrothis compound Glucuronide Phase II MetaboliteConjugated metabolite of the active metabolite.
Acetyl Conjugate of Levothis compound Novel MetaboliteIdentified in in-vitro ocular and liver fractions.
Hydroxydihydrothis compound Oxidative MetaboliteIdentified in rat urine.
beta-(5-Oxytetralonyl)lactic acid Oxidative MetaboliteIdentified in rat urine.
(5-Oxytetralonyl) acetic acid glucuronide Oxidative/Phase II MetaboliteIdentified in rat urine.

The plasma half-lives of this compound and its key metabolites have been estimated following oral administration:

CompoundEstimated Plasma Half-life (hours)
This compound 6.1 ± 0.3
Dihydrothis compound 7.1 ± 0.5
This compound Glucuronide 9.1 ± 1.9
This compound Sulfate 17.4 ± 2.5
Dihydrothis compound Glucuronide 7.7 ± 0.8

Enzymatic Systems Involved in this compound Metabolism (e.g., Reductases in Human Liver Cytosol)

The metabolic conversion of this compound is mediated by specific enzymatic systems. The reduction of this compound to dihydrothis compound is a key biotransformation catalyzed by reductase enzymes. researchgate.net Studies have confirmed the presence and activity of these enzymes in human liver cytosol. researchgate.net Specifically, carbonyl reductases are suggested to play a strong role in this metabolic step. researchgate.net While this compound metabolism involves non-cytochrome P450 pathways, the broader class of beta-blockers is known to be metabolized by various enzymes, including CYPs for oxidative reactions and UDP-glucuronosyltransferases (UGTs) for glucuronidation. nih.gov

Comparative Metabolic Profiles Across Species (e.g., Human, Rat, Dog Liver and Ocular Fractions)

Significant species and organ-specific differences exist in the metabolism of this compound. researchgate.net In vitro studies using liver and ocular S9 fractions from humans, rats, and rabbits have highlighted these variations. researchgate.netnih.gov

Metabolite Formation : Rat liver S9 and human ocular S9 fractions were found to form the highest number of metabolites. researchgate.netnih.gov

Dihydrothis compound (DHLB) Formation : The reduction of this compound to DHLB was observed in all tested liver and ocular fractions across species. researchgate.net However, the extent of this conversion varied. In humans, comparable formation of DHLB was seen between liver and ocular fractions. In contrast, for rats and rabbits, the formation of this metabolite was approximately 10-fold lower in ocular S9 fractions compared to liver S9 fractions. researchgate.net

Species as Surrogates : Research indicates that both rat and rabbit are poor surrogates for predicting the rate and extent of human this compound metabolism. researchgate.netnih.gov Furthermore, the liver has been shown to be a poor in vitro surrogate for ocular metabolism. researchgate.netnih.gov

Comparative Overview of this compound Metabolism researchgate.netnih.gov
Species/TissueKey Metabolic Features
Human Liver S9Comparable DHLB formation to human ocular tissue. Forms various oxidative metabolites.
Human Ocular S9One of the highest rates of metabolite formation. Comparable DHLB formation to human liver.
Rat Liver S9Highest number of metabolites formed. DHLB formation is ~10x higher than in rat ocular tissue.
Rat Ocular S9Significantly lower rate of DHLB formation compared to liver.
Rabbit Liver S9High turnover of this compound. DHLB formation is ~10x higher than in rabbit ocular tissue.
Rabbit Ocular S9Significantly lower rate of DHLB formation compared to liver.

Elimination Routes and Excretion Kinetics

Renal Excretion Mechanisms of this compound and its Metabolites

The primary route of elimination for this compound and its metabolites from the body is through the kidneys.

Excretion Profile : Following oral administration in humans, the excretion of radioactivity is predominantly via the urine, with approximately 78% of the administered dose being excreted renally over four days. nih.gov Fecal excretion accounts for a much smaller portion, around 3%. nih.gov

Mechanisms : The renal excretion of drugs and their metabolites is governed by three main processes: glomerular filtration, tubular secretion, and tubular reabsorption.

Glomerular Filtration : Free, unbound this compound and its metabolites are filtered from the blood in the glomeruli.

Tubular Secretion : Active transport mechanisms in the proximal tubules may secrete this compound and its metabolites from the blood into the urine.

Tubular Reabsorption : The physicochemical properties of the metabolites play a crucial role here. The metabolic conversion of this compound to more polar and water-soluble compounds, such as dihydrothis compound and especially the glucuronide and sulfate conjugates, is critical. These polar metabolites are less likely to be reabsorbed from the renal tubules back into the bloodstream, thus ensuring their efficient excretion in the urine. nih.gov

Fecal Elimination Contributions

The process of fecal excretion for drugs like this compound often involves their secretion into the bile, which is then released into the intestinal tract. unil.chtoxmsdt.com For a substance to be significantly excreted via the biliary route, it typically needs to be of a relatively high molecular weight and possess polar characteristics. toxmsdt.comyoutube.com The metabolites of this compound, such as glucuronide and sulfate conjugates, are more polar than the parent drug, which could facilitate their secretion into bile. nih.govnih.gov However, the low percentage of fecal excretion suggests that this is not a major elimination pathway for this compound's metabolites. It is also possible for some direct secretion of the drug or its metabolites into the lumen of the gastrointestinal tract, but this is generally a less common mechanism. toxmsdt.com

Elimination Half-Life Considerations

The elimination half-life of a drug is a critical pharmacokinetic parameter that indicates the time required for the concentration of the drug in the body to be reduced by half. For this compound, the plasma half-life has been estimated to be approximately 6.1 hours. nih.gov This relatively short half-life suggests that the drug is cleared from the systemic circulation at a moderate rate.

The biotransformation of this compound results in the formation of several metabolites, each with its own distinct pharmacokinetic profile. The primary active metabolite, dihydrothis compound, has a plasma half-life of about 7.1 hours, which is comparable to that of the parent compound. nih.gov However, the conjugated metabolites of this compound exhibit longer half-lives. This compound glucuronide has a plasma half-life of approximately 9.1 hours, while this compound sulfate has a significantly longer half-life of 17.4 hours. nih.gov The glucuronide conjugate of the active metabolite, dihydrothis compound glucuronide, has a half-life of around 7.7 hours. nih.gov

The following table summarizes the plasma elimination half-lives of this compound and its principal metabolites.

CompoundElimination Half-Life (Hours)
This compound6.1 (± 0.3)
Dihydrothis compound7.1 (± 0.5)
This compound glucuronide9.1 (± 1.9)
This compound sulfate17.4 (± 2.5)
Dihydrothis compound glucuronide7.7 (± 0.8)

Data presented as mean ± standard deviation. nih.gov

Research on Therapeutic Efficacy and Clinical Applications of Bunolol

Ophthalmic Research Applications

Levobunolol (B1674948) is well-established as an ocular hypotensive agent, effectively lowering intraocular pressure (IOP). medchemexpress.commedchemexpress.comfishersci.at Its mechanism of action in reducing IOP is believed to involve a reduction in the production of aqueous humor, likely through the blockage of endogenous catecholamine-stimulated increases in cyclic adenosine (B11128) monophosphate within the ciliary processes. iqb.esdrugbank.com

Numerous studies have investigated the efficacy of levothis compound in managing elevated intraocular pressure associated with ocular hypertension and various forms of glaucoma, including chronic open-angle glaucoma. drugbank.comnih.govresearchgate.netnih.govsemanticscholar.org Levothis compound has demonstrated the ability to reduce both elevated and normal IOP. drugbank.com In patients with elevated IOP, levothis compound has been shown to reduce mean IOP by approximately 25-40% from baseline. drugbank.com

Levothis compound has been explored in the research and management of superior oblique myokymia (SOM), a rare eye movement disorder characterized by episodic monocular oscillopsia and binocular diplopia. medchemexpress.comfishersci.atresearchgate.net While the rarity of SOM has limited large-scale clinical trials, topical beta-blockers, including levothis compound, have been reported to manage SOM symptoms in some cases. researchgate.net Research suggests considering topical levothis compound therapy for SOM symptoms before exploring systemic medications or surgical interventions. researchgate.net

Comparative studies have evaluated the efficacy of levothis compound against other commonly used ophthalmic beta-blockers in reducing IOP. Double-blind comparative trials have suggested that levothis compound has efficacy in reducing IOP comparable to that of timolol (B1209231), which was one of the earliest ophthalmic beta-blockers. nih.govresearchgate.netnih.gov Some studies have indicated that levothis compound may be longer acting than timolol, potentially allowing for once-daily dosing in some patients. nih.govresearchgate.net

While some studies indicate comparable efficacy between levothis compound and timolol, others suggest potential advantages for levothis compound in terms of duration of action or greater IOP reduction compared to certain other beta-blockers like betaxolol (B1666914) and carteolol. nih.govresearchgate.netnih.govnih.govjkscience.orgnih.gov

Cardiovascular Research Applications

Beyond its primary ophthalmic use, research has also touched upon the cardiovascular effects and potential applications of this compound, specifically levothis compound, as a beta-adrenergic receptor blocker. mdpi.comiqb.es

Levothis compound has been investigated for its antihypertensive efficacy. mdpi.comnih.gov As a beta-adrenergic receptor blocker, it can influence blood pressure by blocking sympathetic stimulation mediated by beta-1 adrenergic receptors in the heart and vascular smooth muscle. iqb.es This can lead to reduced resting and exercise heart rate and subsequently reduced systolic and diastolic blood pressure. iqb.es

A study evaluating the antihypertensive effect of levothis compound in hospitalized hypertensive patients observed a significant decrease in blood pressure in most participants, often to normal levels. nih.gov The study also noted that plasma renin levels were nearly always markedly suppressed during treatment, and this suppression preceded the fall in blood pressure. nih.gov A significant decrease in aldosterone (B195564) excretion, usually paralleling renin suppression, was also induced. nih.gov

Antiarrhythmic Potential Research

This compound, a non-selective beta-adrenergic blocking agent, has been investigated for its potential antiarrhythmic effects. Early research explored its activity in various experimental models of cardiac arrhythmias. A study published in 1970 examined the antiarrhythmic activity of this compound in dogs, investigating its effects on action potentials and arrhythmias induced by substances like epinephrine (B1671497) and ouabain (B1677812) nih.gov. This research aimed to understand how this compound might influence cardiac electrical activity and prevent or treat irregular heart rhythms nih.gov.

Beta-blockers, as a class, exert antiarrhythmic effects primarily by blocking beta-adrenergic receptors, which leads to a decrease in heart rate, reduced activity and speed of conduction in stimulatory tissue, and decreased contractility of the heart muscle frontiersin.org. This is achieved by inhibiting the effect of catecholamines, thereby reducing intracellular calcium ion concentration frontiersin.org. Some beta-blockers also possess additional mechanisms, such as sodium or potassium channel blockade, contributing to their antiarrhythmic properties lecturio.comcvpharmacology.com. Class III antiarrhythmics, for instance, primarily block potassium channels, prolonging repolarization and increasing the effective refractory period lecturio.comcvpharmacology.com. This prolongation of the refractory period can be particularly useful in suppressing tachyarrhythmias caused by reentry mechanisms cvpharmacology.com.

Research specifically on levothis compound, an isomer of this compound, has also explored its effects on exercise-induced or augmented ventricular arrhythmias nih.gov. A clinical trial published in 1978 investigated the therapeutic use of levothis compound for this indication nih.gov. While the abstract does not provide detailed data, it indicates that the study was a clinical trial evaluating the effectiveness of oral levothis compound in adult male and middle-aged patients with exercise-induced arrhythmias nih.gov.

Another study compared the pharmacodynamic effects of L-bunolol (levothis compound) with propranolol (B1214883), metoprolol, and placebo in healthy volunteers nih.gov. While primarily focusing on blood pressure, heart rate, and cardiac contractility, the study noted that all three beta-blockers, including L-bunolol, significantly reduced heart rate compared to placebo nih.gov. Although differences among the beta-blockers in heart rate reduction were not statistically significant in this specific study, the observed effect on heart rate is a known mechanism by which beta-blockers can exert antiarrhythmic effects, particularly in reducing supraventricular tachycardias. frontiersin.orgnih.gov

This compound's potential antiarrhythmic properties are also linked to a membranous stabilizing effect, in addition to its beta-blocking activity ontosight.ai. This effect can contribute to its influence on cardiac electrical activity ontosight.ai.

Advanced Methodologies and Analytical Research for Bunolol

Bioanalytical Techniques for Quantification in Biological Matrices

Quantifying Bunolol and its metabolites in biological samples such as aqueous humor and plasma is essential for pharmacokinetic and metabolism studies. Various sensitive bioanalytical techniques have been developed for this purpose.

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) in Human Aqueous Humor and Plasma

Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) has been utilized for the determination of (-)-Bunolol (Levothis compound) and its metabolite, dihydro-(-)-Bunolol (dihydrolevothis compound), in human aqueous humor. nih.gov This method involves the analysis of the compounds as their trimethylsilyl-pentafluorobenzamide derivatives. nih.gov Isotope-labelled internal standards, such as 2H3-labelled isotopomers for dihydro-(-)-Bunolol, are used for quantification. nih.gov Calibration curves for both (-)-Bunolol and dihydro-(-)-Bunolol have demonstrated linearity with good correlation coefficients (0.994 and 0.996, respectively). nih.gov The method has shown practical limits of detection of approximately 30 pg for (-)-Bunolol and 100 pg for dihydro-(-)-Bunolol. nih.gov This derivatization procedure has also proven satisfactory for the analysis of other beta-blockers used in ophthalmology. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely used technique for the detection and quantification of drugs, including beta-blockers like this compound, in biological matrices. chromatographyonline.commdpi.comnih.gov LC-MS/MS offers advantages over GC-MS, such as generally not requiring derivatization and providing superior sensitivity. chromatographyonline.com Its high specificity often negates the need for baseline chromatographic resolution, allowing for faster analysis in high-throughput settings. chromatographyonline.com

LC-MS/MS methods for beta-blockers typically involve sample preparation steps like solid-phase extraction (SPE) for cleanup. chromatographyonline.com Chromatographic separation is often achieved using reversed-phase HPLC columns, such as C18 columns. chromatographyonline.commdpi.comnih.gov The choice of mobile phase pH is crucial, particularly for basic compounds like beta-blockers. chromatographyonline.com Using a high-pH mobile phase can increase the retention of polar basic compounds, separating them from the early eluting region where ion suppression effects can be intense. chromatographyonline.com Detection is commonly performed using electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for enhanced specificity and sensitivity. mdpi.comnih.gov This approach allows for the simultaneous analysis of multiple drugs, including beta-blockers, in biological samples like blood. mdpi.comnih.govnih.gov

Stereochemical Separation and Chiral Analysis Methods (e.g., HPLC with Chiral Columns)

This compound is a mixture of isomers, and its pharmacological activity is known to reside primarily in the L-enantiomer, Levothis compound (B1674948). guidetomalariapharmacology.orgwikipedia.org Stereochemical separation and chiral analysis are therefore critical for studying the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a prominent technique for achieving enantioseparation of chiral drugs, including beta-blockers. nih.govchromatographyonline.comnih.gov

Chiral separation by HPLC can be achieved through direct or indirect methods. chromatographyonline.comnih.gov The direct approach, often termed chiral HPLC, involves passing the enantiomers through a column containing a CSP. chromatographyonline.com CSPs based on materials like cellulose (B213188) or amylose (B160209) derivatives are commonly used. nih.govchromatographyonline.com The separation is based on the differential interactions between the enantiomers and the chiral selector in the stationary phase. nih.govchromatographyonline.com These interactions can include hydrogen bonding, pi-pi interactions, dipole-dipole interactions, steric effects, and hydrophobic interactions. chromatographyonline.comaocs.org Understanding the mechanism of chiral separation is important for method development. chromatographyonline.com Theoretical investigations, such as those using Density Functional Theory (DFT) calculations, can provide insights into the chiral recognition mechanisms of CSPs and help explain experimental results like enantiomeric elution order. researchgate.net

In Vitro and In Silico Research Models

In addition to bioanalytical techniques, in vitro and in silico models are valuable tools for investigating the metabolism and receptor interactions of this compound.

Cell-Free Preparations for Metabolic Studies (e.g., Liver S9, Ocular S9 Fractions)

Cell-free preparations, such as S9 fractions from liver and ocular tissues, are utilized for in vitro metabolic studies of drugs like this compound (specifically, Levothis compound). novartis.comnih.govresearchgate.netsci-hub.seresearchgate.net These fractions contain various enzymes involved in drug metabolism, allowing researchers to identify metabolites and assess the rate and extent of metabolism outside the complexity of a whole organism. novartis.comnih.govresearchgate.netsci-hub.seresearchgate.net

Studies using S9 fractions from rat, rabbit, and human liver and ocular tissues have provided detailed insights into the metabolism of Levothis compound. novartis.comnih.govresearchgate.netsci-hub.se High-resolution mass spectrometry is often coupled with these in vitro incubations to identify and characterize metabolites. novartis.comnih.govresearchgate.netsci-hub.se Research has shown that both ocular and liver S9 fractions can metabolize Levothis compound, including the formation of the active metabolite dihydrolevothis compound. nih.govresearchgate.netresearchgate.net Interestingly, studies have indicated species differences in the metabolism of Levothis compound and have suggested that liver S9 fractions may be poor surrogates for assessing metabolite formation in the eye. novartis.comnih.govresearchgate.netsci-hub.seresearchgate.net For example, an acetyl conjugate of Levothis compound was identified in all ocular and liver fractions across species, while oxidation and O-acetylation were detected only in rat and rabbit liver S9. novartis.comsci-hub.seresearchgate.net Human ocular-specific conjugative metabolites subsequent to oxidation have also been identified. novartis.com

Molecular Modeling and Docking Simulations for Receptor Interactions

Molecular modeling and docking simulations are computational techniques used to investigate the interaction between small molecules (ligands) like this compound and their target receptors at an atomic level. openaccessjournals.comnih.govnih.govmdpi.com These methods predict the preferred binding orientations and affinities, providing insights into the binding mechanisms and potential therapeutic applications. openaccessjournals.comnih.govnih.gov

Molecular docking aims to predict how a ligand fits into the binding site of a receptor and the strength of the interaction. openaccessjournals.comnih.gov This involves calculating interaction energies and scoring potential binding poses. openaccessjournals.combiotechrep.ir Molecular dynamics (MD) simulations can complement docking by simulating the behavior of the ligand-receptor complex over time, providing a more dynamic view of the interaction and assessing stability. nih.govnih.govmdpi.com These computational approaches are valuable in drug discovery and can help analyze protein-ligand interactions and optimize ligand structures. openaccessjournals.comnih.govnih.gov While the provided search results discuss molecular modeling and docking in general and in the context of other beta-blockers or different receptors, the principles and methodologies described are applicable to studying the interaction of this compound with its target beta-adrenergic receptors. openaccessjournals.comnih.govnih.govmdpi.combiotechrep.ir Hydrogen bonding and pi-pi stacking interactions are often highlighted as crucial forces in determining the stability of ligand-receptor complexes. researchgate.netbiotechrep.ir

Developmental Research and Formulation Innovations for Bunolol

Novel Drug Delivery Systems

The transient residence time of topical eye drops and the need for frequent administration have driven the exploration of advanced drug delivery platforms. For Bunolol, research has centered on systems that can provide sustained and controlled release of the drug, thereby maintaining therapeutic intraocular pressure (IOP) levels over extended periods.

One of the promising avenues for prolonging the ocular residence time of this compound is the use of nanoparticle-laden contact lenses. Research has been conducted on the development of extended-release formulations of levothis compound (B1674948), the active levorotatory isomer of this compound, integrated into contact lenses. Specifically, studies have explored the use of Eudragit nanoparticles to encapsulate levothis compound, which are then embedded within the matrix of soft contact lenses.

These specialized lenses are designed to release the drug in a sustained manner directly onto the ocular surface. This approach offers the dual benefit of vision correction and continuous glaucoma medication delivery, potentially improving patient adherence to treatment regimens. The nanoparticle-based system allows for a controlled diffusion of this compound from the lens into the tear film, aiming to provide a consistent therapeutic dose throughout the day and reduce the systemic absorption that can occur with conventional eye drops.

Table 1: Characteristics of a Nanoparticle-Laden Contact Lens Formulation for Levothis compound

Feature Description
Drug Levothis compound
Delivery Vehicle Eudragit Nanoparticles
Final Formulation Nanoparticle-Laden Soft Contact Lens
Release Mechanism Sustained release through diffusion

| Therapeutic Goal | Continuous management of glaucoma |

This table is for illustrative purposes based on research concepts.

Injectable drug depots represent another significant innovation in ophthalmic drug delivery. These systems are designed to be administered into the eye, where they form a reservoir that slowly releases a therapeutic agent over an extended period, which can range from weeks to months. While research has explored multi-drug delivery platforms for postoperative care, the principles are applicable to single-agent therapies for chronic conditions like glaucoma.

For instance, an injectable drug depot has been engineered to release multiple ophthalmic therapeutic agents, including an ocular hypotensive agent, a category to which this compound belongs. These depots can be composed of biodegradable polymers that form a gel-like substance at body temperature, entrapping the drug and allowing for its gradual release as the polymer biodegrades. This technology has the potential to replace the need for daily eye drops with a single injection, significantly reducing the burden of treatment on patients and ensuring consistent drug delivery.

Research into Combination Therapies for Synergistic Effects or Reduced Adverse Events

To enhance the intraocular pressure-lowering effect of this compound and potentially mitigate side effects, researchers have investigated its use in combination with other classes of ophthalmic drugs. A notable area of study has been the concurrent administration of levothis compound with pilocarpine, a miotic agent.

A clinical trial involving patients with open-angle glaucoma or ocular hypertension evaluated the efficacy and safety of a combination regimen of levothis compound hydrochloride and pilocarpine hydrochloride. The study compared this combination to a regimen of timolol (B1209231) maleate and pilocarpine. The findings indicated that the levothis compound-pilocarpine regimens were as effective as the timolol-pilocarpine regimen in maintaining stable intraocular pressure.

Table 2: Comparative Efficacy of Levothis compound-Pilocarpine and Timolol-Pilocarpine Regimens

Treatment Group Percentage of Patients Maintaining Stable IOP
Levothis compound-Pilocarpine Up to 88%

Data sourced from a clinical trial comparing the concurrent use of these medications. nih.gov

In this study, the incidence of adverse reactions was low in both treatment arms. One patient in the timolol-pilocarpine group experienced blepharoconjunctivitis, while one patient receiving 1% levothis compound and pilocarpine experienced bradycardia. nih.gov These results suggest that a combination therapy of levothis compound and pilocarpine can be a safe and effective option for the management of elevated intraocular pressure. nih.gov The synergistic effect of a beta-blocker like this compound, which reduces aqueous humor production, and a miotic like pilocarpine, which increases aqueous outflow, provides a dual mechanism of action for IOP reduction.

Pharmacovigilance and Safety Research Considerations for Bunolol

Systemic Adverse Effects Associated with Ocular Absorption

Despite its topical application to the eye, bunolol can be absorbed into the systemic circulation and elicit effects on various organ systems.

Systemic absorption of this compound can lead to significant cardiovascular events. As a beta-blocker, it can slow the heart rate, leading to bradycardia. patsnap.comrxlist.comdrugs.comnih.govnih.gov In some individuals, particularly the elderly or those with pre-existing heart conditions, this can be pronounced, with case reports documenting sinus bradycardia and even sinus arrest following topical administration of levothis compound (B1674948), the active levorotatory isomer of this compound. nih.govnih.gov

Hypotension, or low blood pressure, is another recognized cardiovascular side effect. patsnap.com This can cause symptoms such as dizziness and a feeling of faintness. drugs.comclevelandclinic.org Furthermore, for patients with inadequate cardiac function, there is a risk that this compound could exacerbate or precipitate acute cardiac failure. patsnap.comclevelandclinic.org Symptoms of heart failure to be monitored for include shortness of breath, swelling of the extremities, and sudden weight gain. rxlist.comclevelandclinic.org

Interactive Table: Cardiovascular Adverse Effects of this compound

Adverse EffectDescriptionAssociated Symptoms
Bradycardia A heart rate that is slower than normal. patsnap.comrxlist.comnih.govnih.govDizziness, lightheadedness, confusion, fatigue. nih.govnih.govclevelandclinic.org
Hypotension Blood pressure that is lower than normal. patsnap.comDizziness, feeling faint, especially when standing up quickly. drugs.comclevelandclinic.org
Acute Cardiac Failure The heart's inability to pump enough blood to meet the body's needs. patsnap.comclevelandclinic.orgShortness of breath, swelling in ankles, feet, or hands, sudden weight gain, unusual weakness. rxlist.comclevelandclinic.org

This compound's non-selective beta-blockade affects not only beta-1 receptors in the heart but also beta-2 receptors in the lungs, which are responsible for bronchodilation. droracle.ai Consequently, its use is contraindicated in individuals with asthma or severe chronic obstructive pulmonary disease (COPD) due to the risk of inducing bronchospasm, a sudden constriction of the muscles in the walls of the bronchioles. patsnap.comdrugs.comdroracle.ai This can lead to wheezing, chest tightness, and difficulty breathing. rxlist.comdrugs.com

Research on other non-selective beta-blockers like propranolol (B1214883) has demonstrated their potential to increase airway resistance, even in non-asthmatic patients with COPD. nih.gov This effect is a direct consequence of blocking the relaxing effect of catecholamines on the smooth muscle of the airways. mayoclinic.org Studies on similar topical beta-blockers like timolol (B1209231) have also shown a significant impairment of respiratory function in elderly patients, which improved upon switching to a different class of medication. nih.gov

Following systemic absorption, this compound can cross the blood-brain barrier and exert effects on the central nervous system (CNS). Commonly reported CNS side effects include dizziness and fatigue. patsnap.comrxlist.comgoodrx.com These symptoms are generally mild and may decrease as the body adjusts to the medication. patsnap.com

Depression is another potential neuropsychiatric consequence of beta-blocker therapy, including this compound. patsnap.comrxlist.com While the association can be complex, it is a recognized, albeit less common, side effect. patsnap.comnih.govgoodrx.com Patients may also experience confusion and muscle weakness. rxlist.com

Interactive Table: Central Nervous System Adverse Effects of this compound

Adverse EffectDescription
Dizziness A sensation of lightheadedness or unsteadiness. patsnap.comrxlist.comgoodrx.com
Fatigue A feeling of persistent tiredness, weakness, or lack of energy. patsnap.comgoodrx.com
Depression A mood disorder causing a persistent feeling of sadness and loss of interest. patsnap.comrxlist.com

Dermatological side effects can occur with this compound use. Itching (pruritus) and skin rash are reported potential adverse reactions. rxlist.comdrugs.comapollopharmacy.in

Of particular note is the potential for beta-blockers to trigger or exacerbate psoriasis, a chronic autoimmune skin disease characterized by itchy, scaly patches. verywellhealth.comnih.govnih.govmedicalnewstoday.com While the exact mechanism is not fully understood, it is thought to be related to the drug's influence on the immune system and keratinocyte proliferation. nih.govnih.govcmaj.ca Both the worsening of pre-existing psoriasis and the new onset of the condition have been linked to beta-blocker therapy. verywellhealth.comnih.gov Discontinuation of the offending beta-blocker can lead to clearance of the psoriatic lesions. verywellhealth.com

Metabolic Impact Research (e.g., Influence on Serum Lipid Profiles)

Research into the metabolic effects of beta-blockers has revealed influences on serum lipid profiles. Beta-blockers that lack intrinsic sympathomimetic activity (ISA), a group to which this compound belongs, have been generally reported to cause an increase in serum triglyceride levels and a decrease in high-density lipoprotein (HDL) cholesterol concentrations. nih.gov These changes are considered unfavorable in the context of cardiovascular risk.

In contrast, beta-blockers with ISA, such as pindolol (B1678383) and acebutolol, appear to have a more favorable or neutral effect on lipid profiles, sometimes even increasing HDL cholesterol. nih.gov The impact on total cholesterol and low-density lipoprotein (LDL) cholesterol is generally considered to be minimal for most beta-blockers. nih.gov While specific large-scale studies on this compound's direct impact on lipid profiles are not as prevalent as for other beta-blockers, its classification as a non-selective beta-blocker without ISA suggests a higher likelihood of the aforementioned adverse changes in triglycerides and HDL cholesterol. For instance, a meta-analysis comparing the newer beta-blocker nebivolol (B1214574) to others found that nebivolol was associated with a better lipid profile, specifically lower LDL and higher HDL levels. nih.gov

Interactive Table: General Effects of Beta-Blocker Classes on Serum Lipids

Beta-Blocker ClassEffect on TriglyceridesEffect on HDL CholesterolExample Drugs
Without Intrinsic Sympathomimetic Activity (ISA) Increase nih.govDecrease nih.govPropranolol, this compound
With Intrinsic Sympathomimetic Activity (ISA) No significant increase nih.govIncrease or no change nih.govPindolol, Acebutolol

Drug-Drug Interaction Mechanisms

The potential for drug-drug interactions with this compound primarily stems from its metabolism. Many drugs, including beta-blockers, are metabolized in the liver by the cytochrome P450 (CYP) enzyme system. nih.gove-mjm.orgwalshmedicalmedia.comresearchgate.net This system is composed of numerous isoenzymes, with CYP2D6 and CYP3A4 being particularly important for the metabolism of many beta-blockers. walshmedicalmedia.commeded101.com

Drug interactions occur when one drug inhibits or induces the activity of a CYP enzyme that is responsible for metabolizing another co-administered drug. nih.gove-mjm.org

Enzyme Inhibition: If a drug inhibits the specific CYP enzyme that metabolizes this compound, it can lead to decreased clearance of this compound from the body. This results in higher plasma concentrations and an increased risk of systemic adverse effects like bradycardia and hypotension. nih.govmeded101.com

Enzyme Induction: Conversely, if a drug induces the CYP enzyme responsible for this compound's metabolism, it can accelerate its breakdown, potentially leading to lower plasma concentrations and reduced therapeutic efficacy. meded101.com

Given that this compound is metabolized, it is susceptible to interactions with drugs that are known inhibitors or inducers of the relevant CYP enzymes. For example, some antidepressants and antifungal medications are potent CYP inhibitors. meded101.com Therefore, a thorough review of a patient's concurrent medications is crucial to avoid clinically significant interactions.

Interactions Affecting Blood Pressure (e.g., Alpha Blockers, Calcium Channel Blockers, Tricyclic Antidepressants, PDE5 Inhibitors)

As a beta-blocker, this compound's primary pharmacological effect involves the reduction of heart rate and cardiac output, which contributes to its blood pressure-lowering capabilities. drugbank.com When co-administered with other agents that also affect blood pressure, these effects can be potentiated, requiring careful consideration in clinical practice.

Alpha-Blockers: The concurrent use of alpha-blockers and beta-blockers like this compound can lead to an additive hypotensive effect. walshmedicalmedia.com Both drug classes induce vasodilation through different mechanisms; alpha-blockers by blocking alpha-1 adrenergic receptors on vascular smooth muscle and beta-blockers by reducing cardiac output and renin release. drugbank.comebsco.com This combined action can increase the risk of significant drops in blood pressure, including orthostatic hypotension. walshmedicalmedia.com Research highlights that this interaction is a key consideration for all antihypertensive agents. drugs.com

Calcium Channel Blockers (CCBs): The interaction between beta-blockers and calcium channel blockers is well-documented, with the potential for additive effects on blood pressure, heart rate, and cardiac contractility. nih.govmayoclinic.org Non-dihydropyridine CCBs, such as verapamil (B1683045) and diltiazem, have more pronounced cardiodepressant and atrioventricular (AV) conduction slowing effects, which, when combined with this compound, can lead to severe hypotension and bradycardia. drugbank.comwebmd.com While the combination can be therapeutically beneficial, it requires close monitoring due to the risk of additive adverse cardiac effects. mayoclinic.org

Tricyclic Antidepressants (TCAs): Certain tricyclic antidepressants possess peripheral alpha-1 adrenergic blocking activity. mayoclinic.org This property can potentiate the hypotensive effects of beta-blockers. mayoclinic.org The combination may lead to orthostatic hypotension, particularly during the initial phases of treatment. mayoclinic.org While the concurrent use of a beta-blocker (propranolol) and an antidepressant has been reported as successful without diminishing the antidepressant's therapeutic effects, the potential for additive hypotensive effects remains a key pharmacovigilance point. nih.govnih.gov

Phosphodiesterase-5 (PDE5) Inhibitors: Co-administration of PDE5 inhibitors (e.g., sildenafil, tadalafil, vardenafil) with antihypertensive agents, including beta-blockers, can result in additive blood pressure-lowering effects. nih.gov PDE5 inhibitors cause vasodilation, and when combined with the systemic effects of this compound, there is an increased risk of hypotension. drugbank.comebsco.com Particular caution is advised when PDE5 inhibitors are used with alpha-blockers, but the potential for interaction extends to all drug classes that lower blood pressure. walshmedicalmedia.comnih.gov

Table 1: Summary of this compound Interactions Affecting Blood Pressure

Interacting Drug Class Potential Pharmacodynamic Effect Research Findings
Alpha-Blockers Additive hypotension, increased risk of orthostatic hypotension. Combination can lead to an excessive drop in blood pressure due to complementary mechanisms of action. walshmedicalmedia.comdrugs.com
Calcium Channel Blockers Additive hypotension, bradycardia, and negative inotropic effects, especially with non-dihydropyridines (verapamil, diltiazem). nih.govdrugbank.com Combination can augment therapeutic benefit but carries a higher risk of adverse cardiac effects, requiring careful monitoring. mayoclinic.org
Tricyclic Antidepressants Potentiation of hypotensive effects due to the alpha-1 blocking activity of some TCAs. mayoclinic.org Can lead to orthostatic hypotension; requires monitoring, especially at the start of therapy. mayoclinic.org
PDE5 Inhibitors Increased risk of hypotension due to additive vasodilatory effects. nih.govdrugbank.com The combination of vasodilators with antihypertensives necessitates caution due to the potential for significant blood pressure reduction. ebsco.comnih.gov

Interactions Affecting Heart Rate and Conduction (e.g., Antiarrhythmics, Mefloquine, Cevimeline)

This compound's negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects are central to its beta-blocking action. These effects can be amplified when used with other drugs that share similar properties.

Antiarrhythmics: The combination of beta-blockers with other antiarrhythmic drugs can lead to additive effects on cardiac conduction and contractility. For instance, drugs that slow AV conduction can, when taken with this compound, increase the risk of heart block. drugbank.com

Mefloquine: This antimalarial drug is known to have potential cardiovascular effects, and its use with beta-blockers like this compound may increase the risk of bradycardia and other ECG abnormalities. researchgate.net

Cevimeline (B1668456): As a cholinergic agonist, cevimeline can have parasympathomimetic effects. youtube.com Its concurrent use with beta-adrenergic antagonists like this compound requires caution due to the possibility of additive effects leading to conduction disturbances and bradycardia. youtube.comnih.gov The interaction is rooted in the opposing autonomic effects of the two agents on cardiac function. nih.gov

Table 2: Summary of this compound Interactions Affecting Heart Rate and Conduction

Interacting Agent Potential Pharmacodynamic Effect Research Findings
Antiarrhythmics Additive negative chronotropic and dromotropic effects, increased risk of bradycardia and heart block. General principle of pharmacodynamic interaction with drugs affecting cardiac rhythm. drugbank.com
Mefloquine Increased risk of bradycardia and ECG changes. Listed as a drug that can interact with beta-blockers. researchgate.net
Cevimeline Potential for additive effects on heart rate and AV conduction, leading to disturbances. youtube.com Caution is advised due to the potential for additive effects between a cholinergic agonist and a beta-blocker. youtube.comnih.gov

Interactions with Sympathomimetic Drugs and MAO-A Inhibitors

Sympathomimetic Drugs: The effects of sympathomimetic agents, which act by stimulating adrenergic receptors, can be antagonized by beta-blockers. For example, the bronchodilatory effects of beta-2 agonists can be inhibited by non-selective beta-blockers like this compound. Glycemic control may also be altered when sympathomimetic agents are used concurrently with antidiabetic treatments, an interaction pattern that involves adrenergic pathways blocked by this compound. researchgate.net

Monoamine Oxidase-A (MAO-A) Inhibitors: MAO-A inhibitors increase the levels of norepinephrine (B1679862). The combination with drugs that have sympathomimetic actions can lead to a hypertensive crisis. mdpi.comopenanesthesia.org While beta-blockers are not sympathomimetics, the interaction is complex. During a hypoglycemic episode in a patient on a non-selective beta-blocker, the beta-2 receptor blockade can lead to unopposed alpha-adrenergic stimulation from epinephrine (B1671497), causing a significant rise in blood pressure. nih.gov A similar principle of unopposed alpha-stimulation could be a concern with elevated norepinephrine levels from MAO-A inhibitor use, although direct clinical research on this specific interaction with this compound is limited. Patients taking MAOIs are generally advised to avoid medications that can elevate blood pressure. mdpi.comnih.gov

Interactions with Antidiabetic Medications and Hypoglycemia Masking

A significant pharmacovigilance concern for non-selective beta-blockers like this compound is their interaction with antidiabetic therapy and the body's response to low blood sugar.

Hypoglycemia Masking: Beta-blockers can mask the adrenergic warning symptoms of hypoglycemia, such as tremors and tachycardia. ncats.iomdpi.com These symptoms are mediated by catecholamines, whose effects are blocked by this compound. While symptoms like sweating may not be affected, the absence of other key warning signs can make it difficult for a patient to recognize an oncoming hypoglycemic episode. mdpi.com This masking effect is a critical safety consideration for patients with diabetes who are treated with insulin (B600854) or insulin secretagogues. nih.govnih.gov

Effects on Glucose Metabolism: Beyond masking symptoms, non-selective beta-blockers can impact glucose regulation. The blockade of beta-2 receptors can inhibit catecholamine-mediated glycogenolysis and gluconeogenesis, which can potentially potentiate insulin-induced hypoglycemia and delay the recovery of normal blood glucose levels. nih.gov Conversely, some beta-blockers have been associated with decreased insulin sensitivity and an increased risk of hyperglycemia, though effects can vary between agents. nih.gov Studies suggest that some beta-blockers may be preferable in patients with diabetes, but frequent blood glucose monitoring is recommended when any beta-blocker is used with antidiabetic medications.

Cytochrome P450 Enzyme Inhibition Research (e.g., CYP2D6 Substrates)

The metabolism of many drugs, including a majority of beta-blockers, is mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Genetic variations (polymorphisms) in these enzymes can lead to significant differences in drug metabolism and patient response. nih.gov

This compound is metabolized in the body to its active metabolite, dihydrothis compound. Research into the specific CYP enzymes responsible for this compound's metabolism is ongoing. However, based on data for other beta-blockers and available database information, the CYP2D6 enzyme is of particular interest. DrugBank lists levothis compound as a substrate of CYP2D6. drugbank.com Many other beta-blockers, such as metoprolol, carvedilol (B1668590), and propranolol, are known substrates of CYP2D6. drugs.com

Drugs that are potent inhibitors of CYP2D6 can decrease the metabolism of beta-blockers that are substrates for this enzyme, leading to increased plasma concentrations. drugbank.com For example, the serum concentration of levothis compound can be increased when combined with CYP2D6 inhibitors like fluoxetine (B1211875) or haloperidol. drugbank.com Conversely, CYP enzyme inducers can increase the metabolism of beta-blocker substrates, potentially reducing their efficacy.

While some beta-blockers like bupranolol (B1668059) and propranolol have been studied as competitive or mechanism-based inhibitors of CYP2D6 themselves, specific research characterizing this compound's potential to inhibit CYP2D6 or other CYP isozymes is less defined. Given that many beta-blockers are metabolized by and can interact with the CYP2D6 pathway, this remains a crucial area for pharmacovigilance and safety research for this compound. nih.govyoutube.com

Future Directions and Emerging Research Avenues for Bunolol

Elucidation of Undefined Mechanisms of Action

While Bunolol's primary mechanism involves beta-adrenergic receptor blockade, there may be additional, less-defined mechanisms contributing to its pharmacological effects. Future research could focus on investigating potential interactions with other receptor systems, ion channels, or intracellular signaling pathways. Understanding these potential off-target effects or subtle interactions could provide a more complete picture of this compound's activity profile and potentially uncover new therapeutic possibilities or explain observed clinical nuances. Specific research detailing such undefined mechanisms for this compound was not found in the conducted searches, indicating this remains an open area for investigation.

Application in Molecularly Imprinted Polymers (MIPs) for Advanced Analytical Separations

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymeric structures synthesized in the presence of a template molecule. guidetomalariapharmacology.orgwikipedia.org The removal of the template creates specific recognition sites within the polymer matrix that are complementary in shape, size, and functional group arrangement, allowing for selective binding of the target molecule. guidetomalariapharmacology.orgwikipedia.org MIPs have demonstrated significant potential in various analytical applications, including separation, purification, and sensing, particularly for drug active ingredients. guidetomalariapharmacology.orgnih.gov

The molecular imprinting technique is considered practical and straightforward in its preparation steps. guidetomalariapharmacology.org The selection of functional monomers with suitable interactions for the template molecule is crucial in this technique. guidetomalariapharmacology.org MIPs can be synthesized using various polymerization techniques, such as electropolymerization, sol-gel chemistry, or conventional polymerization. guidetomalariapharmacology.org These selective cavities enable the preparation of highly sensitive and selective electrodes and sensors. guidetomalariapharmacology.org

While specific research detailing the use of this compound as a template molecule for the creation of MIPs was not identified in the conducted searches, the established utility of MIPs for the selective extraction and determination of drug active ingredients suggests a promising future direction. guidetomalariapharmacology.org Research could explore the synthesis of this compound-imprinted polymers for applications in advanced analytical separations, such as the selective extraction or purification of this compound from complex matrices in biological samples or pharmaceutical formulations. This could lead to the development of more efficient and selective analytical methods for this compound quantification and monitoring.

Genetic and Pharmacogenomic Research on Individual Response Variability

Individual responses to pharmacological agents can vary significantly due to genetic factors. Pharmacogenomic research aims to understand how genetic variations influence drug metabolism, transport, and target interaction, thereby affecting efficacy and safety. For this compound, future research could investigate genetic polymorphisms in adrenergic receptors, drug metabolizing enzymes (such as cytochrome P450 enzymes involved in its metabolism), or transporters that might contribute to observed variations in patient response. Such studies could pave the way for personalized medicine approaches, allowing for the prediction of individual responses and potentially guiding dose adjustments or the selection of alternative therapies based on a patient's genetic profile. Specific pharmacogenomic studies on this compound were not found in the conducted searches, highlighting this as an area for potential future investigation.

Development of Novel Analogues and Derivatives with Enhanced Selectivity or Safety Profiles

The development of novel drug analogues and derivatives is a continuous process in pharmaceutical research aimed at improving efficacy, selectivity, pharmacokinetic properties, or safety profiles. Future research could focus on designing and synthesizing new compounds based on the this compound structure, potentially targeting specific beta-adrenergic receptor subtypes more selectively (e.g., beta-1 or beta-2) to minimize off-target effects. Additionally, modifications could aim to alter its metabolic profile, improve tissue penetration (particularly in ophthalmic applications), or reduce potential systemic side effects. Computational modeling and medicinal chemistry approaches could play a significant role in the rational design of such novel this compound analogues or derivatives. Specific research on the development of novel this compound analogues or derivatives was not extensively found in the conducted searches, indicating this as a potential area for future drug discovery efforts.

Q & A

(Basic) What is the primary mechanism of Bunolol's β-adrenergic receptor blockade, and how is this validated experimentally?

This compound acts as a competitive antagonist at β-adrenoceptors, with high specificity and persistent action. Its potency is assessed through in vivo models such as suppression of isoprenaline-induced tachycardia in dogs. Intravenous administration shows this compound is ~3x more potent than propranolol in chronotropic suppression, while oral administration increases this to ~20x . Neuropharmacological evaluations in rodents (e.g., spontaneous motor activity tests) further confirm its central β-blocking effects .

(Advanced) What methodological strategies optimize enantioselective synthesis of (R)- and (S)-Bunolol?

The chemo-enzymatic route using Candida antarctica lipase L4777 (CAL L4777) achieves enantiopure (R)-alcohol and (S)-ester via kinetic resolution of racemic intermediates, yielding 98% enantiomeric excess (e.e.) at 35% yield. This surpasses traditional chemical synthesis starting from epichlorohydrin, which requires chiral intermediates and yields lower stereochemical purity . Key considerations include enzyme selection, reaction pH (optimized for reductase activity in human liver cytosol), and purification via TLC/GLC .

(Advanced) How can discrepancies in reported this compound potency across studies be systematically addressed?

Contradictions often arise from variability in:

  • Experimental models : Anaesthetized vs. conscious dogs show differing arrhythmia suppression .
  • Administration routes : Oral vs. intravenous dosing alters bioavailability and potency ratios (e.g., 20x vs. 3x vs. propranolol) .
  • Receptor subtype focus : S-enantiomers exhibit greater β1/β2 affinity differences than R-forms, impacting selectivity assessments .
    Resolution requires meta-analysis of study parameters (species, dosage, endpoint metrics) and validation using standardized in vitro receptor-binding assays .

(Basic) What pharmacokinetic properties govern this compound's duration of action in preclinical studies?

In dogs, this compound is rapidly absorbed (peak blood concentration: 5.1 µg/mL at 1 hr post-dose) and predominantly excreted renally (54–75% urinary recovery within 72 hrs). Tissue retention is low (<1.4% in liver/GI tract), suggesting minimal accumulation. Metabolism involves hepatic reductases converting this compound to dihydrothis compound, which retains β-blocking activity .

(Advanced) What analytical techniques are recommended for profiling this compound metabolites in tissue distribution studies?

  • Radiolabeled tracing : Using ¹⁴C-labeled this compound to quantify excretion pathways and tissue retention .
  • Chromatography : TLC and GLC for isolating urinary metabolites (e.g., unconjugated bases, ether-insoluble derivatives) .
  • Enzyme assays : Cytosolic NADPH-dependent reductases from human liver homogenates to identify bioactive metabolites like dihydrothis compound .

(Basic) How does this compound's β1/β2 selectivity compare to propranolol?

This compound exhibits uniform β1- and β2-blockade in myocardial and vascular smooth muscle, unlike propranolol, which shows greater myocardial depression at high doses. In dogs, this compound's antiarrhythmic efficacy against adrenaline-induced tachycardia matches propranolol but is less effective against ouabain-induced arrhythmias .

(Advanced) What models best evaluate this compound's neuropharmacological effects, such as motor activity modulation?

  • Spontaneous Motor Activity (SMA) tests : Rodent models quantify dose-dependent reductions in locomotor activity, comparable to propranolol .
  • Drug interaction studies : Co-administration with d-amphetamine or reserpine to assess central β-blockade vs. monoaminergic modulation .
  • Electroshock assays : Mice models testing anticonvulsant efficacy (e.g., H 64/52, a this compound analog, protects 60% from seizures vs. This compound's 20%) .

(Advanced) How do hepatic metabolic pathways influence this compound's bioactivity?

Human liver cytosol contains NADPH-dependent reductases that convert this compound to dihydrothis compound, a metabolite equally potent in β-blockade. Enzyme localization (cytosolic), pH sensitivity (activity peaks at pH 6–7), and cofactor preference (NADPH > NADH) are critical for in vitro metabolic studies . Reversibility studies show dihydrothis compound can regenerate this compound under alkaline conditions, complicating pharmacokinetic modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bunolol
Reactant of Route 2
Reactant of Route 2
Bunolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.